4-Aminomethyltetrahydropyran-4-carboxylic acid
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Overview
Description
4-Aminomethyltetrahydropyran-4-carboxylic acid is an organic compound with the molecular formula C7H13NO3. It is a white to yellow solid at room temperature and is known for its stability and reactivity in various chemical reactions. This compound is often used as an intermediate in organic synthesis and has applications in pharmaceuticals and other industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminomethyltetrahydropyran-4-carboxylic acid typically involves the reduction of tetrahydropyran-4-carboxylic acid derivatives. One common method includes the reduction of tetrahydropyran-4-carboxamide using lithium aluminum hydride in tetrahydrofuran at 0°C, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale reduction reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Aminomethyltetrahydropyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyran derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Aminomethyltetrahydropyran-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 4-Aminomethyltetrahydropyran-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in other molecules. This
Properties
IUPAC Name |
4-(aminomethyl)oxane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c8-5-7(6(9)10)1-3-11-4-2-7/h1-5,8H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQXTRBNZFLFOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432782 |
Source
|
Record name | 4-Aminomethyltetrahydropyran-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948015-51-8 |
Source
|
Record name | 4-Aminomethyltetrahydropyran-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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